molecular formula C19H21ClN2O4S B11550704 2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11550704
M. Wt: 408.9 g/mol
InChI Key: DMLSJIKNZLRKCN-UFFVCSGVSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is an organic compound with the molecular formula C26H25ClN4O4S and a molecular weight of 525.031 g/mol . This compound is known for its unique chemical structure, which includes a chlorobenzyl group, a sulfanyl linkage, and a trimethoxyphenyl moiety. It is often used in scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-chlorobenzyl chloride, thiourea, and 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The 2-chlorobenzyl chloride reacts with thiourea to form 2-chlorobenzylthiourea.

    Condensation Reaction: The 2-chlorobenzylthiourea undergoes a condensation reaction with 3,4,5-trimethoxybenzaldehyde in the presence of acetic acid to form the final product, 2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide.

Chemical Reactions Analysis

2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including :

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications :

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways.

Comparison with Similar Compounds

2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as :

  • 2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
  • 2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
  • 2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

These compounds share similar structural features but differ in the substitution patterns on the phenyl ring, which can lead to variations in their chemical and biological properties. The uniqueness of 2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific substitution pattern, which may confer distinct biological activities and reactivity.

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H21ClN2O4S/c1-24-16-8-13(9-17(25-2)19(16)26-3)10-21-22-18(23)12-27-11-14-6-4-5-7-15(14)20/h4-10H,11-12H2,1-3H3,(H,22,23)/b21-10+

InChI Key

DMLSJIKNZLRKCN-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSCC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSCC2=CC=CC=C2Cl

Origin of Product

United States

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